SERT Binding Affinity: (R)-Citalopram vs. Escitalopram
Escitalopram ((S)-citalopram) exhibits a Ki of 0.89 nM for the human serotonin transporter (SERT), which is approximately 30-fold higher binding affinity than its R(-)-enantiomer, (R)-citalopram [1]. (R)-Citalopram oxalate is reported to be at least 20-fold weaker as an inhibitor of SERT [2]. This substantial difference in primary target engagement establishes the R-enantiomer as the less active isomer.
| Evidence Dimension | SERT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ≥20-fold weaker than S-citalopram; estimated Ki ~26.7 nM (calculated from 30-fold difference) |
| Comparator Or Baseline | Escitalopram oxalate ((S)-citalopram): Ki = 0.89 nM |
| Quantified Difference | ~30-fold lower affinity for (R)-citalopram vs. escitalopram |
| Conditions | Human SERT expressed in COS-1 cell membranes; [3H]escitalopram binding assay |
Why This Matters
This quantitative affinity difference confirms that (R)-citalopram cannot be used as a substitute for escitalopram in SERT inhibition assays and validates its utility as a negative control or reference standard.
- [1] Chen F, Larsen MB, Sánchez C, Wiborg O. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. Eur Neuropsychopharmacol. 2005 Mar;15(2):193-8. View Source
- [2] PeptideDB. (R)-Citalopram oxalate. CAS 219861-53-7. Data: At least 20-fold weaker than S-citalopram as inhibitor of SERT. View Source
